
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with ethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate typically involves the condensation of aliphatic or aromatic aldehydes with acetylacetones, followed by acidic dehydration . Another method includes the reaction of carvone, a terpene, with ethyl acetoacetate under specific conditions . These methods are often employed in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (1S,6R)-1-benzamido-6-[(ethoxycarbonyl)oxy]-4-methylcyclohex-3-ene-1-carboxylate
- Ethyl (1S,6R)-6-(4-bromophenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
Uniqueness
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
83637-11-0 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O2/c1-5-10-8-7-9-13(3,4)11(10)12(14)15-6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
WOIYBMVBEIFQKM-GHMZBOCLSA-N |
Isomerische SMILES |
CC[C@@H]1CCCC([C@H]1C(=O)OCC)(C)C |
Kanonische SMILES |
CCC1CCCC(C1C(=O)OCC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


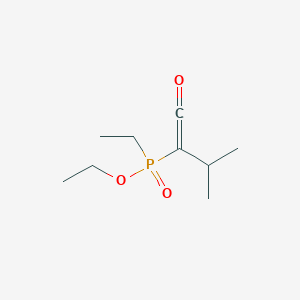
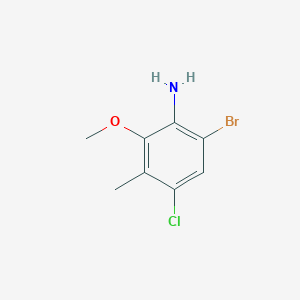
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)

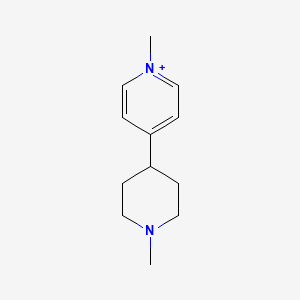
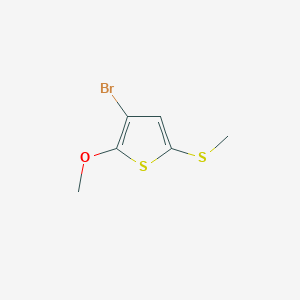
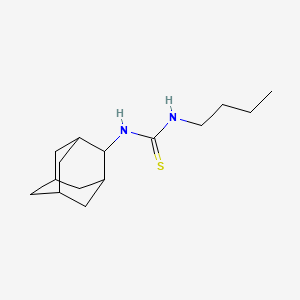
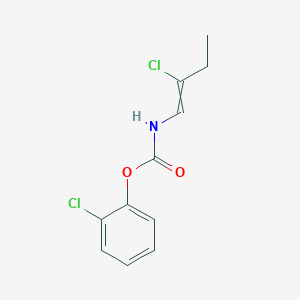
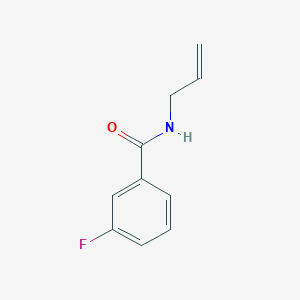
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
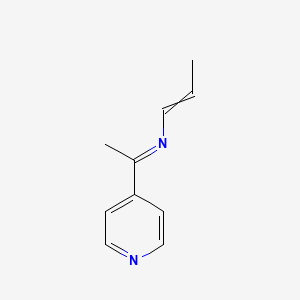
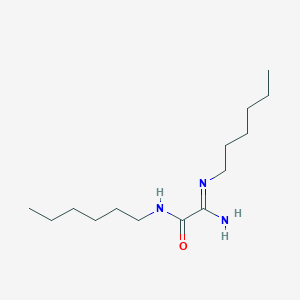
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)
